Home > Products > Screening Compounds P117977 > Pentoxifylline metabolite M-3
Pentoxifylline metabolite M-3 -

Pentoxifylline metabolite M-3

Catalog Number: EVT-1590860
CAS Number:
Molecular Formula: C13H20N4O4
Molecular Weight: 296.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pentoxifylline metabolite M-3 is a significant derivative of pentoxifylline, a drug primarily used to improve blood flow and reduce blood viscosity in various medical conditions. The metabolite M-3 is formed during the metabolic processing of pentoxifylline, which is known for its hemorheological effects, enhancing red blood cell flexibility and reducing aggregation. Understanding the characteristics and implications of pentoxifylline metabolite M-3 is crucial for its potential applications in clinical settings.

Source

Pentoxifylline metabolite M-3 is derived from the metabolism of pentoxifylline, which undergoes extensive biotransformation in the liver and erythrocytes. The primary metabolic pathways involve several enzymes, leading to the formation of various metabolites, including M-1, M-3, and others. These metabolites are detectable in plasma and contribute to the pharmacological effects observed with pentoxifylline administration.

Classification

Pentoxifylline metabolite M-3 falls under the category of methylxanthine derivatives. It is classified as a pharmaceutical metabolite with potential therapeutic effects related to its parent compound, pentoxifylline.

Synthesis Analysis

Methods

The synthesis of pentoxifylline metabolite M-3 involves specific chemical reactions that transform precursor compounds into the final metabolite. One established method includes the reaction of 1,3-dimethylxanthine with 4,5-dihydroxyhexylamine under controlled conditions. This process typically requires careful temperature regulation and reaction time to ensure optimal yield and purity of the product.

Technical Details

The synthesis process may involve:

  • Reactants: 1,3-dimethylxanthine and 4,5-dihydroxyhexylamine.
  • Conditions: Specific temperature and pH levels must be maintained.
  • Purification: Techniques such as chromatography may be employed to isolate and purify pentoxifylline metabolite M-3 from reaction by-products.
Molecular Structure Analysis

Structure

Pentoxifylline metabolite M-3 has a complex molecular structure characterized by a xanthine core. The structural formula can be represented as follows:

C13H18N4O4\text{C}_{13}\text{H}_{18}\text{N}_4\text{O}_4

This indicates that the compound contains 13 carbon atoms, 18 hydrogen atoms, 4 nitrogen atoms, and 4 oxygen atoms.

Data

The molecular weight of pentoxifylline metabolite M-3 is approximately 282.31 g/mol. Its structure contributes to its biological activity and interaction with various biological targets.

Chemical Reactions Analysis

Reactions

Pentoxifylline metabolite M-3 participates in several biochemical reactions within the body. These include:

  • Metabolic Conversion: Pentoxifylline is converted into M-3 through enzymatic processes primarily in the liver.
  • Interactions: The metabolite may interact with various receptors and enzymes, influencing blood flow dynamics and inflammatory responses.

Technical Details

The formation of pentoxifylline metabolite M-3 involves oxidation-reduction reactions facilitated by cytochrome P450 enzymes. These reactions are crucial for transforming the parent compound into its active metabolites.

Mechanism of Action

Process

The mechanism of action for pentoxifylline metabolite M-3 is closely related to that of pentoxifylline itself. It primarily acts by:

  • Increasing Red Blood Cell Flexibility: This enhances blood flow through microcirculation.
  • Reducing Blood Viscosity: By decreasing erythrocyte aggregation and stimulating fibrinolysis.

Data

Research indicates that pentoxifylline metabolites can modulate inflammatory responses by inhibiting pro-inflammatory cytokines while promoting anti-inflammatory mediators like interleukin-10. This dual action helps in managing conditions associated with impaired blood flow and inflammation.

Physical and Chemical Properties Analysis

Physical Properties

Pentoxifylline metabolite M-3 is typically a white to off-white crystalline powder. It is soluble in water and organic solvents, which facilitates its absorption and distribution in biological systems.

Chemical Properties

The chemical properties include:

  • Melting Point: Specific melting point data for M-3 may vary based on purity but generally falls within a defined range typical for xanthine derivatives.
  • Stability: The compound exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature variations.
Applications

Scientific Uses

Pentoxifylline metabolite M-3 has several potential applications in scientific research and clinical practice:

  • Therapeutic Use: It may be explored for treating conditions associated with poor circulation, such as peripheral vascular disease or chronic venous insufficiency.
  • Research Tool: As a derivative of pentoxifylline, it can be used in studies investigating metabolic pathways or drug interactions involving methylxanthines.
Metabolic Pathway Elucidation of Pentoxifylline Metabolite M-3

Enzymatic Systems Governing M-3 Biotransformation

Pentoxifylline metabolite M-3 (1-(3-carboxypropyl)-3,7-dimethylxanthine) is generated through oxidative shortening of pentoxifylline's side chain, primarily mediated by hepatic cytochrome P450 (CYP) enzymes. This biotransformation occurs via sequential ω-oxidation and β-oxidation reactions:

  • Phase 1 Oxidation: CYP1A2 and CYP2E1 catalyze the initial ω-hydroxylation of pentoxifylline's 5-oxohexyl side chain, forming hydroxymetabolites [4] [10].
  • Dehydrogenation: Alcohol dehydrogenase (ADH) converts hydroxyl intermediates to carboxylic acid derivatives.
  • β-Oxidation: The carboxylic acid side chain undergoes mitochondrial β-oxidation, progressively shortening from C6 (pentoxifylline) to C4 (M-4, 1-(4-carboxybutyl)-3,7-dimethylxanthine) and finally to the C3 derivative M-3 [6] [10].

M-3 formation exhibits stereoselective dependencies. The reduction of pentoxifylline to M-1 (1-(5-hydroxyhexyl)-3,7-dimethylxanthine) – a precursor in M-3's pathway – is governed by erythrocytic and hepatic carbonyl reductases with preferential activity toward the (S)-enantiomer (Km = 1.1 mM vs. 11 mM for (R)-M-1) [4]. This enzymatic preference significantly impacts M-3 generation kinetics, as (S)-M-1 is metabolized 3–4 times faster than its (R)-counterpart [4].

Table 1: Enzymatic Systems in M-3 Biogenesis

Enzyme SystemReaction CatalyzedTissue LocalizationMetabolite Precursor
CYP1A2/CYP2E1ω-HydroxylationLiverPentoxifylline → Hydroxy intermediates
Alcohol Dehydrogenase (ADH)Oxidation to carboxylic acidLiver, ErythrocytesHydroxy metabolites → M-4/M-5
Mitochondrial β-Oxidation EnzymesSide-chain shorteningLiverM-5 → M-4 → M-3
Carbonyl ReductasesKetone reduction (stereoselective)Erythrocytes, LiverPentoxifylline → (S)-M-1

Comparative Biotransformation Kinetics Across Species

M-3 formation and clearance kinetics demonstrate marked interspecies variability, reflecting differences in metabolic enzyme expression and activity:

  • Humans: M-3 appears as a minor plasma metabolite relative to M-1 and M-5 after pentoxifylline administration. Its elimination half-life (t₁/₂) ranges from 1.2–1.6 hours, with area-under-the-curve (AUC) values 30–40% lower than those of M-5 [6] [10].
  • Rats: Exhibited accelerated M-3 formation rates (2.3-fold higher than humans) but similar clearance profiles. Hepatic microsomal studies revealed CYP2C11 as the dominant oxidase, contrasting with human CYP1A2 dominance [10].
  • Mice: Candida albicans infection induced profound kinetic shifts – M-3 AUC increased approximately 8-fold in infected mice versus controls due to hepatic/renal dysfunction impairing metabolite clearance [1]. This suggests disease states drastically alter M-3 pharmacokinetics.
  • Rabbits: Showed delayed M-3 appearance (Tmax = 90 min vs. 45 min in rats) and prolonged t₁/₂ (2.8 hours), correlating with lower hepatic β-oxidation activity [10].

Table 2: Comparative Pharmacokinetics of M-3 Across Species

SpeciesFormation Rate Constant (h⁻¹)Elimination Half-Life (h)Relative AUC (vs. Pentoxifylline)Primary Enzymes Involved
Human0.42 ± 0.081.4 ± 0.20.35CYP1A2, Mitochondrial β-oxidation
Rat0.97 ± 0.121.3 ± 0.30.62CYP2C11, ADH
Mouse (Healthy)0.68 ± 0.101.1 ± 0.20.41CYP2E1, Carbonyl reductases
Mouse (Infected)0.71 ± 0.096.8 ± 1.1*3.28*N/A (clearance impaired)
Rabbit0.29 ± 0.052.8 ± 0.40.78CYP2B4, ADH

*Infection significantly alters kinetics [1]

Interplay Between M-3 and Co-Metabolites in Hepatic Networks

M-3 does not function in metabolic isolation but participates in dynamic networks with other pentoxifylline derivatives, particularly M-1 (hydroxy metabolite) and M-5 (C4 carboxylic acid metabolite):

  • Competitive Inhibition: M-3 and M-5 share mitochondrial β-oxidation pathways. In vitro hepatic assays demonstrate M-5 competitively inhibits M-3 formation (Ki = 48 μM), suggesting saturation of shortening enzymes at high metabolite concentrations [6] [10].
  • Heme Oxygenase-1 (HO-1) Induction: Unlike pentoxifylline or M-1, M-3 shows negligible ability to induce HO-1 – a cytoprotective enzyme. Instead, it synergizes with M-1-mediated HO-1 upregulation in hepatocytes, enhancing cellular antioxidant responses [10].
  • TNF-α Modulation Network: M-3 contributes marginally to TNF-α suppression (IC50 = 320 μM) compared to pentoxifylline (IC50 = 110 μM) or M-1 (IC50 = 95 μM). However, it amplifies M-1's anti-TNF effects by inhibiting phosphodiesterase 4B (PDE4B), increasing cAMP availability in immune cells [6] [10].
  • Hepatic Lipid Metabolism: M-3 regulates glycerophospholipid (GP) and linoleic acid (LA) metabolism by modulating PTGS2 (cyclooxygenase-2) and CYP3A4 expression. This positions M-3 within a functional triad with M-4 and M-5, which target complementary nodes in lipid networks [8].

Table 3: Functional Interplay Between M-3 and Co-Metabolites in Hepatic Pathways

Metabolic PathwayM-3's RoleInteraction with Co-MetabolitesKey Molecular Targets
Mitochondrial β-OxidationSubstrate for further degradationCompetes with M-5 for β-oxidation enzymes; Inhibited by M-5 (Ki = 48 μM)ACOX1, CPT2
Cytokine RegulationWeak direct TNF-α suppressionSynergizes with M-1 by enhancing cAMP/PKA signaling; Antagonizes M-4-mediated NF-κB activationPDE4B, TNF mRNA
Oxidative Stress ResponseMinimal HO-1 inductionPotentiates M-1-triggered HO-1 upregulation; Neutralizes ROS from M-4 metabolismNRF2, HMOX1 promoter
Lipid MetabolismModulates GP/LA pathwaysCoordinates with M-4/M-5 to regulate PTGS2, CYP3A4, ACHEPTGS2, CYP3A4, ACHE

Properties

Product Name

Pentoxifylline metabolite M-3

IUPAC Name

1-(4,5-dihydroxyhexyl)-3,7-dimethylpurine-2,6-dione

Molecular Formula

C13H20N4O4

Molecular Weight

296.32 g/mol

InChI

InChI=1S/C13H20N4O4/c1-8(18)9(19)5-4-6-17-12(20)10-11(14-7-15(10)2)16(3)13(17)21/h7-9,18-19H,4-6H2,1-3H3

InChI Key

ZJBOLBRXIQZJSF-UHFFFAOYSA-N

Synonyms

lisofylline 4,5-diol
lisofylline-4,5-diol

Canonical SMILES

CC(C(CCCN1C(=O)C2=C(N=CN2C)N(C1=O)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.